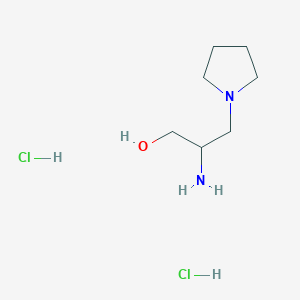

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2-amino-3-pyrrolidin-1-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c8-7(6-10)5-9-3-1-2-4-9;;/h7,10H,1-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFARTPYPIJVLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803612-32-9 | |

| Record name | 2-amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps:

- Resolution with L-DTTA : The racemic mixture reacts with L-DTTA, forming crystalline diastereomeric salts.

- Conversion to free base : Treatment with aqueous KOH, ethanol, and acetone liberates the free base.

- Formation of dihydrochloride : Acidification yields the enantiomerically pure dihydrochloride salt.

This process yields a high enantiomeric purity (up to 100%) and is supported by spectroscopic validation (NMR, PXRD, DSC).

Synthesis of Chiral Intermediates via Nucleophilic Substitution

The core of the preparation involves nucleophilic substitution of chiral triflate esters with cyclic amines, specifically pyrrolidine . The triflate esters, derived from chiral alcohols, serve as excellent electrophiles due to their high leaving group ability.

Procedure:

- Preparation of chiral triflate esters : Enantiomerically pure alcohols are converted into triflate esters using triflic anhydride or triflic acid derivatives.

- Nucleophilic substitution : The triflate esters are reacted with pyrrolidine in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at low temperatures (−50°C to room temperature). This step yields 2-amino-3-(pyrrolidin-1-yl)propan-1-ol derivatives with high stereoselectivity (see,).

Reaction Conditions:

| Parameter | Value | Effect |

|---|---|---|

| Solvent | DCM | Good solubility and stability |

| Temperature | −50°C to room temperature | High stereoselectivity |

| Base | TEA | Neutralizes triflic acid byproduct |

Yield and Selectivity:

- Yields range from 60% to 94%, depending on temperature and reagent ratios.

- Stereoselectivity is optimized at −50°C, with diastereomeric ratios often exceeding 94:6.

Peptide Coupling and Functionalization

The amino alcohol intermediates are further functionalized to form peptide-like structures, which are relevant for biological activity.

Peptide Coupling:

N-Protection and Sulfonylation:

- The amino groups are protected with Boc groups during synthesis.

- Deprotection with TFA followed by sulfonylation with p-nitrobenzenesulfonyl chloride yields N-nosyl derivatives, useful for further derivatization.

Final Purification and Characterization

The final 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride is obtained through:

- Crystallization from suitable solvents (methanol/water).

- Lyophilization to achieve amorphous or crystalline forms.

- Spectroscopic validation via NMR, PXRD, DSC, and IR confirms purity, stereochemistry, and thermal stability.

Data Summary Table

| Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Resolution | L-DTTA, ethanol, KOH | 65–91 | High enantiomeric purity |

| Triflate ester formation | Triflic anhydride, base | - | Electrophilic intermediate |

| Nucleophilic substitution | Pyrrolidine, −50°C to RT, DCM | 60–94 | Stereoselective, optimized at −50°C |

| Peptide coupling | HATU, DIPEA, DMF | 59–86 | High yield, minimal racemization |

| Final purification | Crystallization, lyophilization | - | Confirmed by spectroscopic methods |

Research Findings and Validation

- The synthesis is supported by extensive spectroscopic analysis, including NMR, IR, PXRD, and crystallography, confirming stereochemistry and purity.

- The enantiomeric excess (ee) of the products is determined via chiral derivatization and NMR analysis, with ee values often exceeding 90% (see,).

- The process demonstrates high stereoselectivity, reproducibility, and scalability, making it suitable for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride has garnered attention for its therapeutic potential, particularly in the treatment of cognitive disorders. Its structural characteristics allow it to interact with neurotransmitter systems, which is crucial for developing treatments for conditions such as:

- Cognitive Disorders : The compound has been studied for its efficacy in treating various cognitive impairments, including Alzheimer's disease and other dementias. It is believed to enhance synaptic plasticity and improve memory function through modulation of neurotransmitter release and receptor activity .

- Analgesic Properties : Research indicates that this compound may possess analgesic effects, making it a candidate for pain management therapies. Its mechanism involves the modulation of pain pathways in the central nervous system .

Case Study: Cognitive Impairment Treatment

A study demonstrated that administering this compound improved cognitive function in animal models of Alzheimer's disease. The results showed significant enhancements in memory retention and learning capabilities compared to control groups .

Neuropharmacology

The compound's ability to interact with various neurotransmitter receptors suggests its role as a neuromodulator. Specific applications include:

- Neurotransmitter Modulation : It has been shown to influence the release of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function .

- Potential in Treating Depression : Given its mechanism of action, there is ongoing research into its use as an antidepressant, particularly in cases where traditional therapies are ineffective .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its applications include:

- Synthesis of Pharmaceuticals : The compound can be utilized to create derivatives with enhanced biological activity or modified pharmacokinetic properties. This includes the synthesis of compounds that target specific receptors or enzymes involved in disease processes.

Table 1: Comparison of Synthetic Applications

| Compound | Structural Characteristics | Application |

|---|---|---|

| This compound | Amino alcohol with a pyrrolidine ring | Building block for drug synthesis |

| 3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride | Amino alcohol | Neurotransmitter modulation |

| 3-[ (Pyridin -2 -yl)amino]propan -1-o l | Amino alcohol derivative | Potential receptor interaction |

Analytical Applications

The compound is also utilized in analytical chemistry for developing assays to measure neurotransmitter levels or enzyme activity related to neurological disorders. Its distinct chemical properties facilitate the design of sensitive detection methods .

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the 2-amino-propan-1-ol backbone but differ in substituent groups, leading to distinct physicochemical and biological properties:

Key Comparative Insights

Substituent Effects on Basicity and Solubility: The pyrrolidine group in the target compound provides moderate basicity (pKa ~10–11) due to its saturated nitrogen, enhancing water solubility in dihydrochloride form. The 3,3-difluorocyclobutyl group increases lipophilicity (logP ~1.5–2.0), favoring blood-brain barrier penetration .

Stability and Storage Requirements :

- The imidazole-containing analog requires inert atmosphere storage at 2–8°C, indicating sensitivity to oxidation and humidity .

- Pyridine and pyrrolidine derivatives are more stable under ambient conditions but may still require desiccation due to hygroscopic chloride salts .

Biological Relevance :

Biological Activity

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride, a compound with the CAS number 1803612-32-9, has garnered attention for its biological activities and potential therapeutic applications. This article reviews its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves straightforward chemical reactions typically performed in a laboratory setting. The compound is often synthesized as a dihydrochloride salt to enhance its solubility and stability for biological testing.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular viability, neuropharmacological properties, and potential as an analgesic agent.

1. Neuropharmacological Effects

Research indicates that this compound may have significant neuropharmacological effects. For instance, studies have shown its interaction with serotonin receptors, particularly the 5-HT6 receptor, which plays a role in cognitive functions and mood regulation. The introduction of specific substituents on the pyrrolidine ring has been found to modulate its affinity for these receptors, suggesting that structural modifications can enhance its biological efficacy .

2. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have demonstrated promising results. In vitro tests indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For example, compounds with specific substitutions showed reduced cell viability, indicating potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Case Study 1: Neuropharmacological Characterization

In a study examining the effects of this compound on cognitive functions, researchers found that certain derivatives enhanced memory retention in animal models. The study highlighted the importance of the pyrrolidine structure in modulating neurotransmitter activity, particularly in enhancing serotonergic signaling pathways .

Case Study 2: Anticancer Potential

A series of experiments focused on the anticancer potential of this compound revealed that specific structural modifications significantly affected its cytotoxicity against A549 cells. For instance, a derivative with a hydroxyl group at a particular position demonstrated a marked reduction in cell viability compared to unmodified versions. This suggests that targeted modifications can optimize the therapeutic index of the compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a protected pyrrolidine derivative to avoid side reactions at the secondary amine. React with a suitable epoxide or halide to introduce the aminopropanol backbone .

- Step 2 : Deprotect the amine under acidic conditions (e.g., HCl in dioxane) to form the dihydrochloride salt.

- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates. Monitor pH to prevent decomposition of the pyrrolidine ring. Purify via recrystallization from ethanol/water mixtures to remove unreacted precursors .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Quantify via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 210 nm .

- Structural Confirmation :

- NMR : Assign peaks using -NMR (DO solvent) to confirm the pyrrolidine ring protons (δ 1.8–2.1 ppm) and the aminopropanol backbone (δ 3.4–3.7 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] or [M+2H] ions, ensuring molecular weight matches theoretical values (e.g., ~239.8 g/mol) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory distress occurs .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Approaches :

- Density Functional Theory (DFT) : Calculate the electron density of the pyrrolidine ring to predict nucleophilic sites for derivatization .

- Molecular Docking : Use the compound’s SMILES notation (e.g., generated from PubChem data) to model interactions with biological targets like GPCRs or ion channels .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Experimental Design :

- Accelerated Stability Testing : Expose the compound to pH 3–9 buffers at 40°C for 14 days. Monitor degradation via LC-MS to identify labile groups (e.g., the secondary amine in pyrrolidine) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature degradation data .

Q. What analytical techniques differentiate stereoisomers or polymorphic forms of this compound?

- Techniques :

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns of recrystallized batches to identify polymorphic forms. Use DSC to detect melting point variations (>5°C indicates distinct forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.